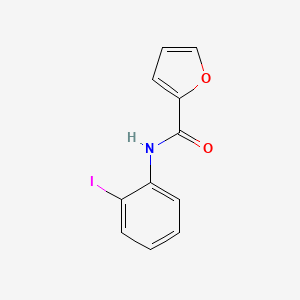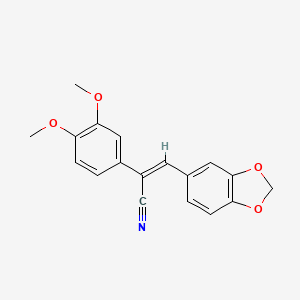![molecular formula C20H23N7O2 B5629711 2-({[3-(1H-imidazol-2-yl)benzoyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5629711.png)
2-({[3-(1H-imidazol-2-yl)benzoyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multiple steps, including reactions with trimethylenemethane, cycloaddition, and regioselective metalation strategies. For instance, diastereoselective synthesis pathways have been developed to produce novel heterocyclic systems, indicating the complexity and precision required in synthesizing such compounds. These methods often involve consecutive reactions, including dimethylamino group exchange, cyclization, and metalation to afford functionalized derivatives, demonstrating the intricate synthesis routes possible for complex molecules (Uršič et al., 2009) (Board et al., 2009).
Molecular Structure Analysis
The molecular structure of such compounds is often characterized using various spectroscopic and crystallographic techniques. For example, the study of similar molecules has shown centrosymmetric hydrogen-bonded dimer formations, indicative of the complex intermolecular interactions that can occur due to the structural features of these compounds. These analyses highlight the importance of specific functional groups and structural motifs in dictating the overall molecular architecture and its implications on the physical and chemical properties of the molecule (Kranjc et al., 2012).
Chemical Reactions and Properties
The reactivity of such molecules often involves interactions with various reagents, leading to the formation of diverse heterocyclic compounds. For instance, reactions with hydrazine derivatives, cyclization, and condensation reactions are common routes to expand the chemical diversity and functionality of the core molecule. These reactions not only illustrate the chemical versatility of the compound but also its potential as a precursor for further chemical modifications (Al-Omran et al., 2005).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are closely tied to their molecular structure. Studies on similar compounds show that intermolecular interactions, such as hydrogen bonding and π-π stacking, play a significant role in determining these properties. These insights are crucial for understanding the behavior of these compounds under different conditions and their potential applications in various domains (Kranjc et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity patterns, stability under various conditions, and interactions with biological molecules, are essential aspects of the compound's analysis. The synthesis and modification routes indicate a high degree of reactivity towards nucleophiles and electrophiles, showcasing the potential for chemical transformations. These properties are fundamental for exploring the compound's applications in chemical synthesis, material science, and potentially in pharmacology, albeit with a focus away from drug use and dosage considerations (Bassyouni et al., 2012).
Propriétés
IUPAC Name |
2-[[[3-(1H-imidazol-2-yl)benzoyl]amino]methyl]-N,N-dimethyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c1-25(2)20(29)26-8-9-27-17(13-26)11-16(24-27)12-23-19(28)15-5-3-4-14(10-15)18-21-6-7-22-18/h3-7,10-11H,8-9,12-13H2,1-2H3,(H,21,22)(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSLKUGDYFXLRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCN2C(=CC(=N2)CNC(=O)C3=CC=CC(=C3)C4=NC=CN4)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[3-(1H-imidazol-2-yl)benzoyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(dimethylamino)(4-methylphenyl)acetyl]-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5629633.png)

![1-{3-[(5-ethylpyrimidin-2-yl)amino]propyl}piperidin-3-ol](/img/structure/B5629648.png)
![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B5629652.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(2-morpholinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5629657.png)
![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(pyrimidin-2-ylmethyl)piperidine-2-carboxamide](/img/structure/B5629674.png)


![ethyl {2-[(2,2-dimethylpropanoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5629689.png)
![2-benzyl-5-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B5629691.png)

![5-methyl-6-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5629705.png)

![(1S*,5R*)-6-[(3,5-dimethylisoxazol-4-yl)methyl]-3-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5629721.png)